molecular formula C19H15F3N4OS B2645782 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1251587-96-8

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2645782
M. Wt: 404.41
InChI Key: WJLYGIRTXDYAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N4OS and its molecular weight is 404.41. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Related Compounds: Studies on similar pyrimidine and pyridine-based compounds have revealed insights into their crystal structures and molecular conformations. For instance, Subasri et al. (2016) investigated the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformation and intramolecular hydrogen bonding (Subasri et al., 2016).

Medicinal Chemistry and Pharmacology

  • Histamine H4 Receptor Ligands: Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the potential for treating inflammation and pain (Altenbach et al., 2008).
  • Antimicrobial and Antituberculosis Activity: Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity (Soni & Patel, 2017).

Chemistry and Synthesis

  • Synthesis of Pyrimidine Derivatives: Brown and Waring (1977) described a method to synthesize various 2-(pyrimidin-2'-yl)acetic acids and esters, relevant to the chemical manipulation of pyrimidine compounds (Brown & Waring, 1977).

Optical and Electronic Properties

  • Nonlinear Optical Properties: Hussain et al. (2020) explored the nonlinear optical properties of thiopyrimidine derivatives, suggesting potential applications in optoelectronics (Hussain et al., 2020).

Anticancer Activity

  • Thieno[3,2-d]pyrimidine Derivatives: Hafez and El-Gazzar (2017) synthesized and evaluated novel thieno[3,2-d]pyrimidine derivatives for their potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Antianaphylactic Activity

  • Thieno[2,3-d]pyrimidines with Antianaphylactic Activity: Wagner et al. (1993) synthesized 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines and investigated their antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).

Anticonvulsant Agents

  • Anticonvulsant Activity of Pyrimidine Derivatives: Severina et al. (2020) studied the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents (Severina et al., 2020).

Histone Deacetylase Inhibitors

  • HDAC Inhibitor for Anticancer Therapy: Zhou et al. (2008) developed a histone deacetylase inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).

Antimicrobial Agents

  • Antimicrobial and Antitubercular Activities: Hossan et al. (2012) synthesized pyrimidinones and oxazinones derivatives as antimicrobial agents, showing significant activity (Hossan et al., 2012).

Anti-5-Lipoxygenase Agents

  • Anticancer and Anti-5-lipoxygenase Activity: Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Antioxidant and Antimicrobial Activities

  • Pyrimidine-Azetidinone Analogues: Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, studying their antioxidant, antimicrobial, and antitubercular activities (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4OS/c1-12-24-16(15-4-2-3-9-23-15)10-18(25-12)28-11-17(27)26-14-7-5-13(6-8-14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYGIRTXDYAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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